molecular formula C13H8ClF3O2 B6384455 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261897-79-3

5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384455
CAS RN: 1261897-79-3
M. Wt: 288.65 g/mol
InChI Key: WDFKNADTDNQQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-CHPT-3-TFMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound, so it is important to handle it with caution. 5-CHPT-3-TFMP has several unique properties that make it a valuable tool for scientists in many different fields.

Scientific Research Applications

5-CHPT-3-TFMP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It is also used as a catalyst in organic reactions, as a stabilizer in emulsions, and as a surfactant. In addition, 5-CHPT-3-TFMP has been used in the synthesis of polymers and has been studied as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes.

Mechanism of Action

The exact mechanism of action of 5-CHPT-3-TFMP is not yet fully understood. However, it is known that it acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-CHPT-3-TFMP reduces the production of prostaglandins and thus has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHPT-3-TFMP are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cells. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 5-CHPT-3-TFMP in laboratory experiments has several advantages. It is a highly reactive compound, so it can be used in a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly toxic compound and must be handled with caution. In addition, it is not suitable for use in reactions involving nucleophilic substitution or oxidation-reduction reactions.

Future Directions

The use of 5-CHPT-3-TFMP in scientific research and laboratory experiments is still in its early stages. However, there are several potential future directions for its use. It could be used as a therapeutic agent for the treatment of diseases such as cancer and diabetes. It could also be used in the synthesis of polymers and as a stabilizer in emulsions. In addition, it could be used as a catalyst in organic reactions and as a surfactant. Finally, it could be studied for its potential to inhibit the growth of certain cancer cells and to reduce the risk of certain cardiovascular diseases.

Synthesis Methods

The synthesis of 5-CHPT-3-TFMP is relatively straightforward and involves the reaction of two reagents, 5-chloro-2-hydroxybenzotrifluoride (5-CHBT) and 3-trifluoromethylphenol (3-TFMP). First, 5-CHBT is reacted with 3-TFMP at a temperature of 120°C for two hours. The reaction produces a mixture of 5-chloro-2-hydroxyphenyl-3-trifluoromethylphenol (5-CHPT-3-TFMP) and 3-trifluoromethylphenol (3-TFMP). The mixture is then cooled and filtered to separate the two products. The 5-CHPT-3-TFMP is then purified by recrystallization.

properties

IUPAC Name

4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKNADTDNQQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686642
Record name 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-79-3
Record name 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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